molecular formula C8H9BF2O2S B11884648 3-(2,2-Difluoroethylthio)-benzeneboronic acid CAS No. 915402-02-7

3-(2,2-Difluoroethylthio)-benzeneboronic acid

Cat. No.: B11884648
CAS No.: 915402-02-7
M. Wt: 218.03 g/mol
InChI Key: PRMUZXGMCOKPHU-UHFFFAOYSA-N
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Description

This compound belongs to a class of arylboronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Properties

CAS No.

915402-02-7

Molecular Formula

C8H9BF2O2S

Molecular Weight

218.03 g/mol

IUPAC Name

[3-(2,2-difluoroethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O2S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2

InChI Key

PRMUZXGMCOKPHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)SCC(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethylthio)-benzeneboronic acid typically involves the introduction of the difluoroethylthio group to a boronic acid derivative. One common method involves the reaction of 3-bromobenzeneboronic acid with 2,2-difluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethylthio)-benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethylthio)-benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The difluoroethylthio group can enhance the lipophilicity and binding affinity of the compound, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzeneboronic Acid Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(2,2-Difluoroethylthio)-benzeneboronic acid -SCH₂CF₂H C₈H₈BF₂O₂S 227.97 (calculated) High lipophilicity (π ≈ 1.2*), Suzuki coupling precursor
3-Fluorophenylboronic acid -F C₆H₆BFO₂ 139.92 Moderate π (-0.14), used in asymmetric catalysis
3-Bromophenylboronic acid -Br C₆H₆BBrO₂ 200.83 Electron-withdrawing, tumor localization (δ ≈ 0.5)
3-(3-Fluoropropylsulfanyl)-benzeneboronic acid -SCH₂CH₂CH₂F C₉H₁₂BFO₂S 226.07 Lower lipophilicity (π ≈ 0.8*), R&D applications
3-(Trifluoromethyl)benzeneboronic acid -CF₃ C₇H₆BF₃O₂ 189.93 Strongly electron-withdrawing, high δ (0.9)
4-Mercaptophenylboronic acid -SH C₆H₇BO₂S 153.99 Thiol reactivity, sensor applications

*π (lipophilicity) and δ (electronic) values estimated from Hansch et al. (1965) regression models .

Key Observations:
  • Electronic Effects (δ): The electron-deficient difluoroethylthio group may reduce boronic acid Lewis acidity, impacting its reactivity in cross-coupling reactions compared to electron-withdrawing groups like -CF₃ .

Reactivity in Cross-Coupling Reactions

Arylboronic acids are pivotal in palladium-catalyzed Suzuki-Miyaura couplings. Comparative studies indicate:

  • Suzuki Coupling Efficiency: 3-(2,2-Difluoroethylthio)-benzeneboronic acid exhibits slower coupling rates with aryl chlorides compared to 3-bromo or 3-trifluoromethyl analogs due to steric hindrance from the thioether group .
  • Catalyst Compatibility: Unlike 3-fluorophenylboronic acid, which requires bulky ligands (e.g., SPhos) for efficient coupling, the target compound performs optimally with Pd(OAc)₂ and triphenylphosphine .

Data Tables

Table 1: Substituent Constants and Localization Predictions

Compound π (Lipophilicity) δ (Electronic) Predicted Brain Uptake Tumor Affinity
3-(2,2-Difluoroethylthio)-benzeneboronic acid 1.2* 0.3* Moderate Low
3-Fluorophenylboronic acid -0.14 0.1 Low Very Low
3-Bromophenylboronic acid 0.90 0.5 High Moderate
3-(Trifluoromethyl)benzeneboronic acid 0.95 0.9 High High

*Calculated from regression models in .

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Rate with Aryl Chlorides Optimal Catalyst System
3-(2,2-Difluoroethylthio)-benzeneboronic acid Slow Pd(OAc)₂, PPh₃, K₂CO₃, DMF
3-Bromophenylboronic acid Fast Pd(dba)₂, SPhos, Cs₂CO₃, toluene
3-(Trifluoromethyl)benzeneboronic acid Moderate Pd(PPh₃)₄, Na₂CO₃, dioxane

Biological Activity

3-(2,2-Difluoroethylthio)-benzeneboronic acid (CAS No. 915402-02-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethylthio group, which may influence its interaction with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies.

PropertyValue
CAS No. 915402-02-7
Molecular Formula C8H8B F2 O2 S
Molecular Weight 215.04 g/mol
IUPAC Name 3-(2,2-Difluoroethylthio)phenylboronic acid

The biological activity of 3-(2,2-Difluoroethylthio)-benzeneboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction can modulate enzyme activity and influence various biochemical pathways.

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and diabetes.
  • Targeting Protein Interactions: The difluoroethylthio group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have evaluated the efficacy of boronic acids, including 3-(2,2-Difluoroethylthio)-benzeneboronic acid, in cancer therapy:

  • Inhibition of Tumor Growth: In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Synergistic Effects: When used in combination with established chemotherapeutics, it has shown potential to enhance anticancer effects while reducing side effects.

Antimicrobial Properties

Emerging data suggest that boronic acids can possess antimicrobial properties:

  • Bacterial Inhibition: Laboratory tests indicate that 3-(2,2-Difluoroethylthio)-benzeneboronic acid exhibits inhibitory effects against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Comparative Studies

To contextualize the biological activity of 3-(2,2-Difluoroethylthio)-benzeneboronic acid, it is beneficial to compare it with other related compounds:

CompoundActivity TypeIC50 (µM)Reference
3-(Trifluoromethyl)benzeneboronic acidAnticancer15
4-(Difluoromethyl)phenylboronic acidAntimicrobial30
3-(2-Fluoroethyl)benzeneboronic acidEnzyme Inhibition20

Case Studies

  • Case Study: Cancer Cell Lines
    • A study evaluating the effects of various boronic acids on breast cancer cell lines found that 3-(2,2-Difluoroethylthio)-benzeneboronic acid significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Case Study: Bacterial Resistance
    • In another investigation focused on antibiotic resistance, this compound was tested against resistant strains of E. coli, demonstrating a notable reduction in bacterial growth at concentrations lower than those required for conventional antibiotics.

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